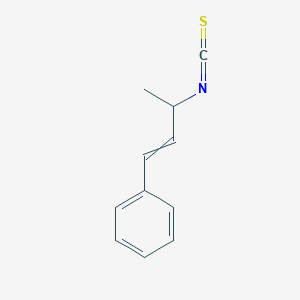![molecular formula C24H30S2 B14186922 2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene CAS No. 875919-13-4](/img/structure/B14186922.png)
2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique electronic properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene typically involves the coupling of thiophene derivatives with decyl and phenyl groups. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene with a halogenated phenyl derivative in the presence of a palladium catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like toluene or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale Stille or Suzuki coupling reactions. These methods are favored due to their high yields and the ability to produce large quantities of the desired product. The reactions are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure consistency and purity of the final product .
化学反応の分析
Types of Reactions
2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Brominated or chlorinated thiophene derivatives.
科学的研究の応用
2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Materials Science: Incorporated into conjugated polymers for use in solar cells and other optoelectronic devices.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs with anticancer, anti-inflammatory, and antimicrobial properties.
作用機序
The mechanism of action of 2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene in organic electronics involves its ability to facilitate charge transport due to its conjugated π-system. The thiophene ring provides a pathway for electron delocalization, which enhances the compound’s electrical conductivity. In medicinal applications, the compound’s interactions with biological targets, such as enzymes or receptors, are mediated by its electronic properties and the presence of functional groups that can form hydrogen bonds or other interactions with the target molecules .
類似化合物との比較
Similar Compounds
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Another thiophene derivative with applications in organic electronics and materials science.
2,5-Di(thiophen-2-yl)benzene-1,4-diamine: Used in the synthesis of conjugated polymers for optoelectronic devices.
Thiophene-Linked 1,2,4-Triazoles: Investigated for their potential as antimicrobial and anticancer agents.
Uniqueness
2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and enhances its solubility in organic solvents. This makes it particularly suitable for use in solution-processed organic electronic devices, where solubility and processability are critical factors .
特性
CAS番号 |
875919-13-4 |
|---|---|
分子式 |
C24H30S2 |
分子量 |
382.6 g/mol |
IUPAC名 |
2-decyl-5-(4-thiophen-2-ylphenyl)thiophene |
InChI |
InChI=1S/C24H30S2/c1-2-3-4-5-6-7-8-9-11-22-17-18-24(26-22)21-15-13-20(14-16-21)23-12-10-19-25-23/h10,12-19H,2-9,11H2,1H3 |
InChIキー |
ORXTUNHNEHEJMT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=CC=C(S1)C2=CC=C(C=C2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B14186855.png)

![3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B14186860.png)
![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)




![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)




